Ethyl 2-(piperidin-4-yl)butanoate
Overview
Description
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular formula of Ethyl 2-(piperidin-4-yl)butanoate is C11H21NO2. Its molecular weight is 199.29 g/mol.Scientific Research Applications
Chemistry and Synthesis
Facilitation of Complex Syntheses : Compounds structurally related to Ethyl 2-(piperidin-4-yl)butanoate have been used in the synthesis of polyfunctional pyrazolyl-substituted and pyrazolofused pyridines, demonstrating the utility of related structures in facilitating complex chemical syntheses through one-pot reactions (Latif, Rady, & Döupp, 2003).
Copolymerization and Material Properties : Research on related ethylenes and cyanoacrylates, which share functional groups or synthetic routes with Ethyl 2-(piperidin-4-yl)butanoate, has led to the development of novel copolymers. These materials exhibit unique properties such as adjustable crystallinity and thermal degradation patterns, suggesting potential applications in creating new materials with tailored properties (Kharas et al., 2016; Kharas et al., 2016).
Biomedical Applications
Drug Design and Pharmacology : Ethyl 2-(piperidin-4-yl)butanoate's structural motif is found in molecules investigated for their pharmacological applications, such as inhibitors of acetylcholinesterase, suggesting potential relevance in the design of therapeutic agents (Sugimoto et al., 1995).
Biodegradable Polymers for Biomedical Applications : The synthesis and characterization of biodegradable polymers incorporating structures similar to Ethyl 2-(piperidin-4-yl)butanoate have been explored. These polymers are potential candidates for biomedical applications such as gene delivery, highlighting the relevance of such structures in developing new biomaterials (Martino, Scandola, & Jiang, 2012).
Analytical and Environmental Applications
- Solvent Analysis and CO2 Capture : Studies involving tertiary amines for CO2 capture and analysis demonstrate the broader context in which Ethyl 2-(piperidin-4-yl)butanoate-related functionalities may be applied, particularly in environmental and analytical chemistry (Liu et al., 2019).
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on the pharmaceutical applications of synthetic and natural piperidines . This suggests that there is ongoing research in this field, and Ethyl 2-(piperidin-4-yl)butanoate could potentially have future applications in the pharmaceutical industry.
properties
IUPAC Name |
ethyl 2-piperidin-4-ylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-10(11(13)14-4-2)9-5-7-12-8-6-9/h9-10,12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGVKICPGLCEMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCNCC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(piperidin-4-yl)butanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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